REACTION_CXSMILES
|
[CH3:1][CH2:2][NH:3][CH2:4][C:5]([NH:7][C:8]1[C:9]([CH3:15])=[CH:10][CH:11]=[CH:12][C:13]=1[CH3:14])=[O:6].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH3:24]>>[CH3:1][CH2:2][N:3]([CH2:4][C:5]([NH:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15])=[O:6])[CH2:17][CH3:18].[CH3:1][CH2:2][NH:3][CH2:4][C:5]([NH:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15])=[O:6].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH3:24]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Analysis of the much higher lidocaine concentrations
|
Type
|
EXTRACTION
|
Details
|
The isolation of lidocaine and its metabolites was performed by extraction
|
Type
|
ADDITION
|
Details
|
For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added
|
Type
|
CUSTOM
|
Details
|
After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed
|
Duration
|
4 min
|
Type
|
ADDITION
|
Details
|
and 350 μl HCl (0.1 M) were added to the organic phase
|
Type
|
CUSTOM
|
Details
|
at 4° C.
|
Type
|
CUSTOM
|
Details
|
55° C., Chrompac Column Thermostat
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][NH:3][CH2:4][C:5]([NH:7][C:8]1[C:9]([CH3:15])=[CH:10][CH:11]=[CH:12][C:13]=1[CH3:14])=[O:6].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH3:24]>>[CH3:1][CH2:2][N:3]([CH2:4][C:5]([NH:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15])=[O:6])[CH2:17][CH3:18].[CH3:1][CH2:2][NH:3][CH2:4][C:5]([NH:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15])=[O:6].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH3:24]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Analysis of the much higher lidocaine concentrations
|
Type
|
EXTRACTION
|
Details
|
The isolation of lidocaine and its metabolites was performed by extraction
|
Type
|
ADDITION
|
Details
|
For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added
|
Type
|
CUSTOM
|
Details
|
After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed
|
Duration
|
4 min
|
Type
|
ADDITION
|
Details
|
and 350 μl HCl (0.1 M) were added to the organic phase
|
Type
|
CUSTOM
|
Details
|
at 4° C.
|
Type
|
CUSTOM
|
Details
|
55° C., Chrompac Column Thermostat
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][NH:3][CH2:4][C:5]([NH:7][C:8]1[C:9]([CH3:15])=[CH:10][CH:11]=[CH:12][C:13]=1[CH3:14])=[O:6].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH3:24]>>[CH3:1][CH2:2][N:3]([CH2:4][C:5]([NH:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15])=[O:6])[CH2:17][CH3:18].[CH3:1][CH2:2][NH:3][CH2:4][C:5]([NH:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15])=[O:6].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH3:24]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Analysis of the much higher lidocaine concentrations
|
Type
|
EXTRACTION
|
Details
|
The isolation of lidocaine and its metabolites was performed by extraction
|
Type
|
ADDITION
|
Details
|
For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added
|
Type
|
CUSTOM
|
Details
|
After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed
|
Duration
|
4 min
|
Type
|
ADDITION
|
Details
|
and 350 μl HCl (0.1 M) were added to the organic phase
|
Type
|
CUSTOM
|
Details
|
at 4° C.
|
Type
|
CUSTOM
|
Details
|
55° C., Chrompac Column Thermostat
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |